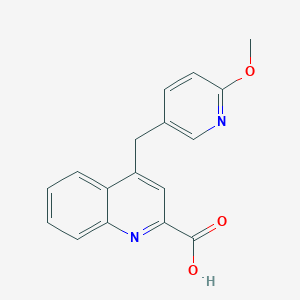![molecular formula C16H19ClO2 B13883187 4'-Chloro-4-(methoxymethyl)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13883187.png)
4'-Chloro-4-(methoxymethyl)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde is an organic compound with a complex structure that includes a chlorophenyl group, a methoxymethyl group, and a cyclohexene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde typically involves multiple steps. One common method starts with the preparation of the cyclohexene ring, followed by the introduction of the chlorophenyl and methoxymethyl groups. The final step involves the formation of the carbaldehyde group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of 2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product from reaction mixtures.
化学反应分析
Types of Reactions
2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carboxylic acid.
Reduction: Formation of 2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(4-chlorophenyl)-5-methylcyclohexene-1-carbaldehyde: Lacks the methoxymethyl group.
2-(4-methoxyphenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde: Contains a methoxy group instead of a chloro group on the phenyl ring.
2-(4-chlorophenyl)-5-(hydroxymethyl)-5-methylcyclohexene-1-carbaldehyde: Contains a hydroxymethyl group instead of a methoxymethyl group.
Uniqueness
2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the chlorophenyl and methoxymethyl groups distinguishes it from other similar compounds and may result in unique interactions with molecular targets.
属性
分子式 |
C16H19ClO2 |
|---|---|
分子量 |
278.77 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C16H19ClO2/c1-16(11-19-2)8-7-15(13(9-16)10-18)12-3-5-14(17)6-4-12/h3-6,10H,7-9,11H2,1-2H3 |
InChI 键 |
HSUJUWAPEWUPSN-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(=C(C1)C=O)C2=CC=C(C=C2)Cl)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


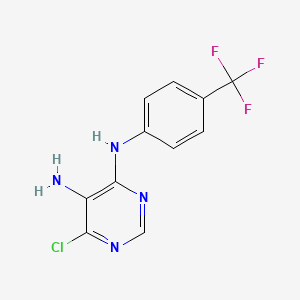
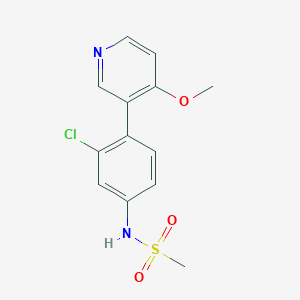
![4-[(1,4-Dioxaspiro[4.5]decan-8-ylmethylamino)methyl]benzonitrile](/img/structure/B13883127.png)

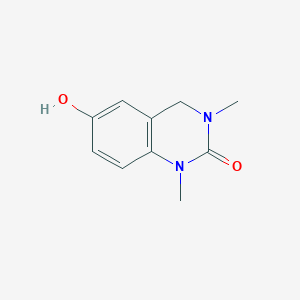

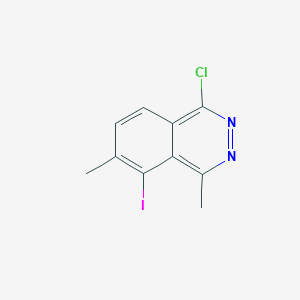
![tert-butyl N-[4-(methoxymethyl)pyridin-2-yl]carbamate](/img/structure/B13883151.png)
![2-[1-[2-Oxo-2-(propan-2-ylamino)ethyl]cyclopentyl]acetic acid](/img/structure/B13883158.png)
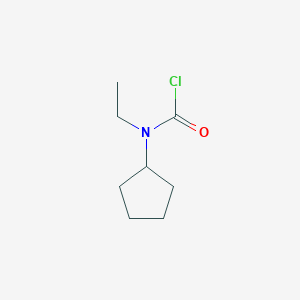
![5-(Chloromethyl)thieno[3,2-b]pyridine](/img/structure/B13883166.png)

![Methyl 7-(1-methylpyrrol-2-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13883183.png)
